3-(3-Methylpiperazin-1-yl)propanoic acid is an organic compound with significant relevance in medicinal chemistry and pharmacology. It is characterized by the molecular formula and a molecular weight of approximately 172.22 g/mol. The compound is recognized for its potential applications in drug development, particularly as a building block in the synthesis of various pharmaceuticals .
This compound falls under the category of amino acids and piperazine derivatives. Its structure features a propanoic acid moiety attached to a piperazine ring that has a methyl group at the 3-position. The compound can be synthesized from commercially available precursors, making it accessible for research and industrial applications .
The synthesis of 3-(3-Methylpiperazin-1-yl)propanoic acid typically involves the nucleophilic substitution reaction between 4-methylpiperazine and a suitable propanoic acid derivative, such as 3-bromopropanoic acid. The reaction proceeds as follows:
Industrial methods may utilize continuous flow reactors to optimize yield and purity, enhancing scalability for commercial production .
The structural representation of 3-(3-Methylpiperazin-1-yl)propanoic acid can be described by its InChI key: JSHLMMUXJIDENZ-UHFFFAOYSA-N, and its SMILES notation: N1(CCC(O)=O)CCN(C)CC1. The compound features:
3-(3-Methylpiperazin-1-yl)propanoic acid can participate in several chemical reactions:
The mechanism of action for 3-(3-Methylpiperazin-1-yl)propanoic acid primarily involves its interactions with biological targets such as enzymes or receptors. In medicinal applications, it may function as an enzyme inhibitor, modulating biochemical pathways essential for therapeutic effects. Specific molecular targets depend on the context of its application in drug design or therapeutic interventions .
The physical properties of 3-(3-Methylpiperazin-1-yl)propanoic acid include:
Chemical properties include its reactivity towards nucleophiles and electrophiles, making it versatile in synthetic organic chemistry .
3-(3-Methylpiperazin-1-yl)propanoic acid has several applications in scientific research:
The stereoselective construction of 3-(3-methylpiperazin-1-yl)propanoic acid demands precise chiral induction at the piperazine ring’s 3-position. Three principal methodologies have emerged:
Table 1: Comparative Analysis of Enantioselective Synthesis Approaches
Methodology | Chiral Source | Key Conditions | ee (%) | Scale Demonstrated |
---|---|---|---|---|
Chiral pool derivation | L-proline | NaBH₄ reduction, 0°C | >98 | 10 g |
Enzymatic resolution | C. antarctica Lipase B | Phosphate buffer, 25°C | ≥99 | 5 g (batch) |
Catalytic hydrogenation | Ru-(S)-BINAP | 50 bar H₂, MeOH, 60°C | 97 | 1 g (bench) |
Transitioning from batch to continuous processing addresses key scalability challenges in piperazine derivative synthesis:
Table 2: Continuous Process Parameters for Key Synthetic Steps
Process Stage | Reactor Type | Temperature | Residence Time | Yield |
---|---|---|---|---|
N-Alkylation | Corning AFR™ Module | 80°C | 15 min | 89% |
Cyclization | Hastelloy C coil reactor | 100°C | 5 min | 94% |
Scavenging | Packed-bed column | 25°C | 3 min | Δpurity +7.5% |
Selective modification of the piperazine ring necessitates tailored catalytic systems:
The propanoic acid moiety serves as a versatile handle for structural diversification:
Table 3: Side-Chain Diversification Reactions and Applications
Reaction Type | Key Reagents/Conditions | Product Class | Primary Application |
---|---|---|---|
Amide coupling | EDC/HOBt, DMF, 25°C | Biaryl amides | Kinase inhibitor scaffolds |
Reductive amination | NaBH₃CN, MeOH, 0°C | N-Alkylpiperazines | CNS-active compounds |
CuAAC conjugation | CuSO₄/Na ascorbate, H₂O/t-BuOH | 1,2,3-Triazole derivatives | Targeted prodrugs |
CAS No.: 18326-62-0
CAS No.: 53938-08-2
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 21416-85-3